molecular formula C18H17BrO4 B2900999 Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate CAS No. 1547067-07-1

Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate

Cat. No.: B2900999
CAS No.: 1547067-07-1
M. Wt: 377.234
InChI Key: RCGXVHHOENVQMY-UHFFFAOYSA-N
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Description

Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate is a brominated aromatic ester characterized by a central benzoate core substituted with a phenoxymethyl group at the 4-position. This phenoxymethyl group is further functionalized with a 2-bromopropanoyl moiety. Its structural complexity, combining electron-withdrawing (bromine, carbonyl) and electron-donating (ether) groups, likely influences its physicochemical properties, such as lipophilicity and thermal stability.

Properties

IUPAC Name

methyl 4-[[4-(2-bromopropanoyl)phenoxy]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO4/c1-12(19)17(20)14-7-9-16(10-8-14)23-11-13-3-5-15(6-4-13)18(21)22-2/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGXVHHOENVQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate typically involves the reaction of 4-(2-bromopropanoyl)phenol with methyl 4-hydroxybenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of amides or thioethers.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate involves its interaction with specific molecular targets. The bromopropanoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Halogenated benzoates are common in medicinal and materials chemistry due to their tunable electronic properties. Key comparisons include:

Compound Name Substituents Key Properties/Applications Reference
Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) Bromophenyl-quinoline-piperazine-benzoate Anticancer potential via HDAC inhibition; yellow solid, characterized by NMR/HRMS
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate Bromophenyl-oxoethyl-methylbenzoate Photo-removable protecting group; crystal structure analyzed
Methyl 4-[4-(difluoromethyl)phenyl]benzoate Difluoromethylphenyl-benzoate Enhanced thermal stability in materials science; fluorination improves metabolic resistance
  • The 2-bromopropanoyl group in the target compound may confer higher electrophilicity than simple bromophenyl substituents, influencing reactivity in cross-coupling reactions.

Esters with Varied Linkages

The phenoxymethyl bridge in the target compound distinguishes it from other ester-linked analogues:

Compound Name Linkage Type Key Properties/Applications Reference
Methyl 4-(hexadecanoyloxy)benzoate Long alkyl chain (C16) Liquid crystalline behavior; thermal stability for material applications
Methyl 4-(2-cyanophenyl)benzoate Cyano-phenyl direct linkage Electron-withdrawing cyano group enhances polarity; used in agrochemical intermediates
Methyl 4-(3-oxo-3-phenyl-1-propenyl)benzoate α,β-unsaturated ketone Conjugated system for UV absorption; pharmaceutical intermediate

Data Tables

Table 1: Physicochemical Properties of Selected Benzoates

Compound Name Molecular Weight Melting Point (°C) LogP (Predicted) Notable Features
Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate ~381.2 Not reported ~3.5 Bromine, ester, and ether functionalities
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate 347.2 Not reported ~3.8 Photo-labile, crystalline structure
Methyl 4-(hexadecanoyloxy)benzoate 432.6 222–224 ~8.2 Long alkyl chain, high lipophilicity

Q & A

Q. What are the standard synthetic routes for Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate, and how are reaction conditions optimized?

The synthesis typically involves multi-step procedures, including:

  • Esterification and coupling reactions : For example, reacting brominated intermediates with phenolic derivatives under reflux conditions (e.g., ethanol or methanol at 70–80°C) .
  • Purification : Flash column chromatography with chloroform or dichloromethane as eluents to isolate the target compound .
  • Optimization : Critical parameters include temperature control, solvent polarity, and stoichiometric ratios of reagents. Kinetic studies (e.g., varying reaction times) and spectroscopic monitoring (e.g., TLC) are used to refine yields .

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological approaches include:

  • Spectroscopic analysis :
    • NMR : 1^1H and 13^{13}C NMR to verify proton environments and carbon frameworks, respectively. For example, the methyl ester group typically resonates at ~3.8–4.0 ppm in 1^1H NMR .
    • IR spectroscopy : Confirmation of ester C=O (∼1700 cm1^{-1}) and bromopropanoyl carbonyl (∼1650 cm1^{-1}) stretches .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .

Q. What biological screening assays are suitable for preliminary evaluation of this compound?

  • In vitro cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .
  • Enzyme inhibition studies : Kinetic assays targeting proteases or kinases, leveraging the bromopropanoyl group’s electrophilic reactivity .
  • Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity and target interactions?

  • Density Functional Theory (DFT) : To calculate charge distribution, frontier molecular orbitals (HOMO/LUMO), and predict sites for nucleophilic/electrophilic attack .
  • Molecular docking : Simulate binding affinities with biological targets (e.g., kinases) using software like AutoDock Vina, focusing on the bromopropanoyl moiety’s role in binding .

Q. How should researchers address contradictions in reported biological activity data?

  • Replication studies : Validate findings across independent labs with standardized protocols (e.g., consistent cell lines and assay conditions) .
  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replacing bromine with chlorine) to isolate contributing functional groups .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., methyl 4-(2-cyanopropan-2-yl)benzoate) to identify trends .

Q. What strategies are effective for optimizing pharmacokinetic properties of this compound?

  • Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation. Introduce steric hindrance (e.g., methyl groups) to reduce metabolism .
  • Solubility enhancement : Co-crystallization with cyclodextrins or formulation in nanocarriers to improve bioavailability .

Q. How can researchers validate proposed biological targets experimentally?

  • Pull-down assays : Immobilize the compound on beads to capture interacting proteins from cell lysates, followed by LC-MS/MS identification .
  • CRISPR/Cas9 knockout : Generate cell lines lacking the putative target protein and assess compound efficacy loss .

Q. What are the key safety considerations for handling this compound in the lab?

  • Toxicology : While full toxicological data may be lacking, assume acute toxicity based on structural analogs (e.g., brominated esters). Use PPE (gloves, goggles) and work in a fume hood .
  • First aid : Immediate flushing of eyes/skin with water for 15+ minutes upon exposure .

Q. How do alternative synthetic routes impact yield and scalability?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields >80% .
  • Flow chemistry : Enables continuous production with precise temperature control, improving reproducibility for gram-scale synthesis .

Q. What analytical methods are recommended for detecting impurities in synthesized batches?

  • HPLC-MS : To identify and quantify byproducts (e.g., unreacted starting materials or hydrolyzed esters) .
  • Elemental analysis : Verify bromine content (±0.3% theoretical) to confirm purity .

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